

Himbosine solubility and formulation challenges

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Compound of Interest

Compound Name: *Himbosine*

Cat. No.: *B8136527*

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Himbosine (Yohimbine) Technical Support Center

Disclaimer: The information provided is for research and development purposes only and does not constitute medical advice. "**Himbosine**" is presumed to be a misspelling of "Yohimbine," and all data herein pertains to Yohimbine.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and formulation challenges associated with **Himbosine** (Yohimbine).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **Himbosine** (Yohimbine) and its common salt form?

A1: Yohimbine base is poorly soluble in water.[1][2] Its solubility is reported to be approximately 0.348 mg/mL. To improve aqueous solubility, it is commonly converted to its hydrochloride salt, Yohimbine HCl.[1][3] The solubility of Yohimbine HCl in water is significantly higher, at approximately 8 mg/mL.[4]

Q2: In which organic solvents is **Himbosine** (Yohimbine) soluble?

A2: Yohimbine base is soluble in ethanol, chloroform, and hot benzene. It is also reported to be soluble in methanol and dichloromethane. It is only slightly soluble in ether. Yohimbine HCl is

soluble in methanol and ethanol, with a reported solubility of approximately 2.5 mg/mL in ethanol.

Q3: What are the primary formulation challenges associated with **Himbosine** (Yohimbine)?

A3: The primary formulation challenge for Yohimbine is its low aqueous solubility, which can lead to poor oral bioavailability. This necessitates the use of formulation strategies to enhance its dissolution and absorption. Additionally, as an alkaloid, its stability can be pH-dependent, which needs to be considered during formulation and storage.

Q4: How can the solubility of **Himbosine** (Yohimbine) be improved?

A4: Several strategies can be employed to improve the solubility of Yohimbine:

- **Salt Formation:** As demonstrated with Yohimbine HCl, forming a salt is a highly effective method to increase aqueous solubility.
- **pH Adjustment:** The solubility of Yohimbine, a weakly basic drug, is pH-dependent and can be increased in acidic conditions.
- **Co-solvency:** Using a mixture of a primary solvent (like water) and a co-solvent (like ethanol or propylene glycol) can significantly enhance solubility.
- **Particle Size Reduction:** Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.
- **Complexation:** Utilizing complexing agents like cyclodextrins can form inclusion complexes with Yohimbine, enhancing its solubility.
- **Solid Dispersions:** Creating a solid dispersion of Yohimbine in a hydrophilic carrier can improve its wettability and dissolution rate.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low drug loading in aqueous formulation.	Poor aqueous solubility of Yohimbine base.	<ol style="list-style-type: none">1. Switch to a more soluble salt form, such as Yohimbine HCl.2. Lower the pH of the formulation to increase the ionization and solubility of the basic drug.3. Incorporate a co-solvent system (e.g., water/ethanol, water/propylene glycol).
Precipitation of drug upon dilution of a stock solution.	The concentration of the drug in the final solution exceeds its solubility limit in the new solvent system.	<ol style="list-style-type: none">1. Prepare a more dilute stock solution.2. Ensure the diluent is compatible with the solvent used for the stock solution.3. Consider using a surfactant or a complexing agent in the final formulation to maintain solubility.
Inconsistent dissolution profiles between batches.	Variability in particle size or crystalline form of the active pharmaceutical ingredient (API).	<ol style="list-style-type: none">1. Implement strict particle size control during API manufacturing (e.g., through micronization).2. Characterize the solid-state properties (polymorphism) of the API to ensure consistency.
Poor oral bioavailability in preclinical studies.	Incomplete dissolution in the gastrointestinal tract or first-pass metabolism.	<ol style="list-style-type: none">1. Employ solubility enhancement techniques such as solid dispersions or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).2. Investigate the potential for co-administration with absorption enhancers, though this

requires extensive safety
evaluation.

Data Presentation

Table 1: Solubility of Yohimbine and Yohimbine Hydrochloride

Compound	Solvent	Solubility	Reference
Yohimbine	Water	~0.348 mg/mL	DrugBank
Yohimbine	Ethanol	Soluble	
Yohimbine	Chloroform	Soluble	
Yohimbine	Hot Benzene	Soluble	
Yohimbine	Ether	Slightly Soluble	
Yohimbine HCl	Water	~8 mg/mL	
Yohimbine HCl	Ethanol	~2.5 mg/mL	
Yohimbine HCl	Chloroform	Soluble	
Yohimbine HCl	Methanol	Soluble	

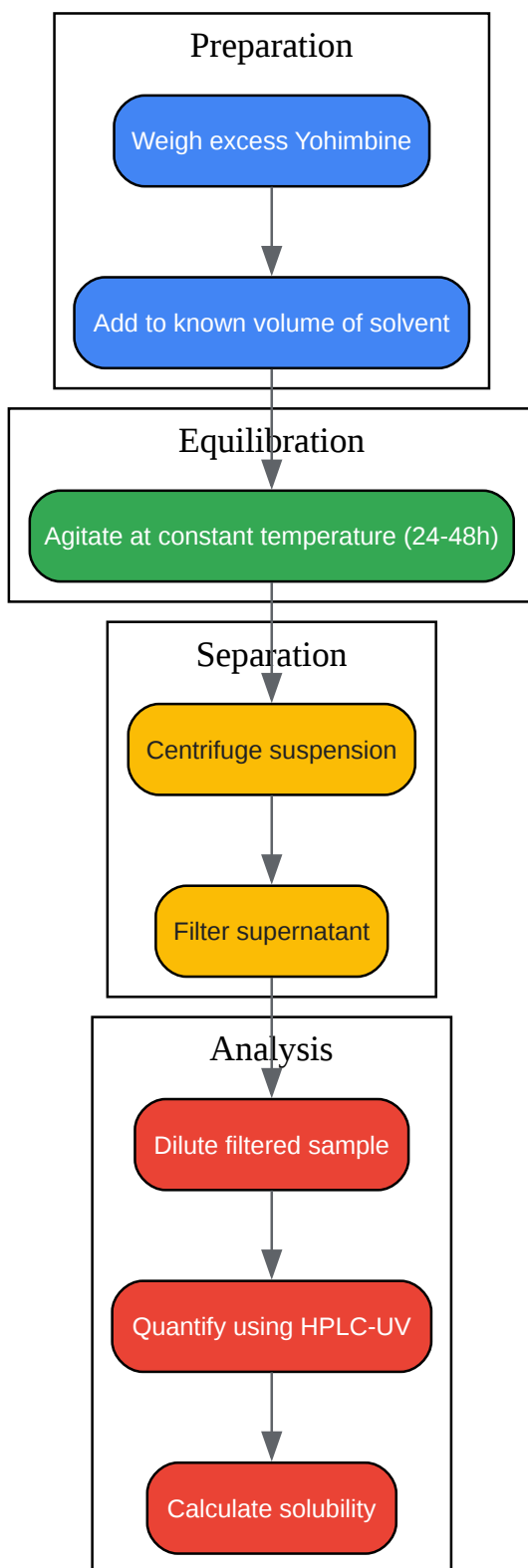
Experimental Protocols

Protocol 1: Basic Solubility Assessment of **Himbosine** (Yohimbine)

- Objective: To determine the approximate solubility of Yohimbine in a given solvent.
- Materials: Yohimbine powder, selected solvent (e.g., water, ethanol), calibrated analytical balance, vortex mixer, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).
- Methodology:
 1. Add a known excess amount of Yohimbine powder to a fixed volume of the solvent in a sealed vial.

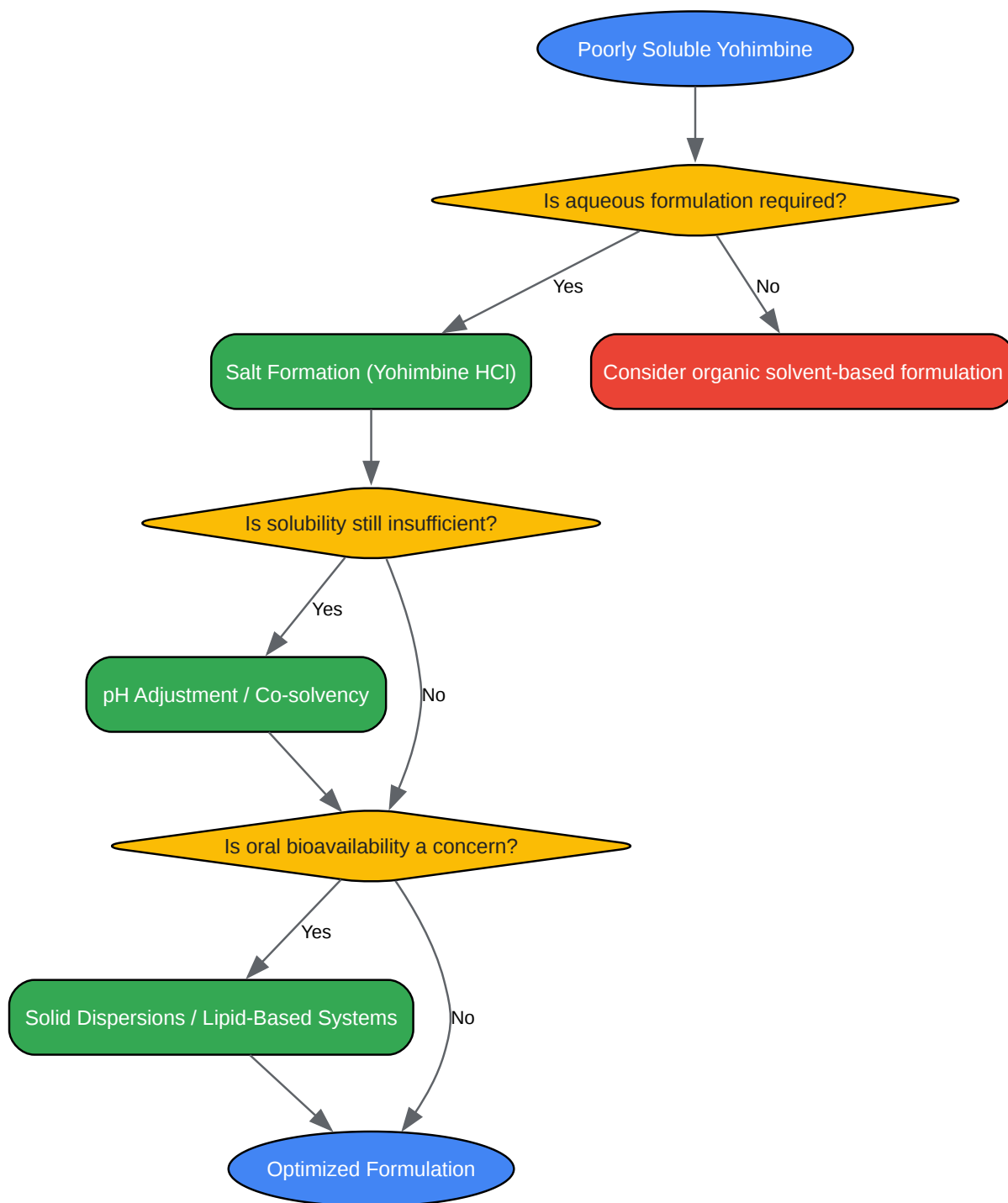
2. Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
3. Centrifuge the suspension to pellet the undissolved solid.
4. Carefully withdraw an aliquot of the supernatant.
5. Filter the aliquot through a suitable filter (e.g., 0.22 μm) to remove any remaining solid particles.
6. Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
7. Quantify the concentration of Yohimbine in the diluted sample using the validated analytical method.
8. Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Mandatory Visualizations



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Caption: Workflow for Solubility Assessment.



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Caption: Formulation Strategy Decision Tree.

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